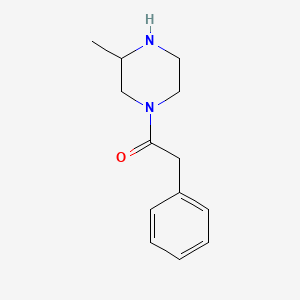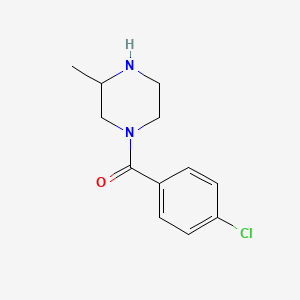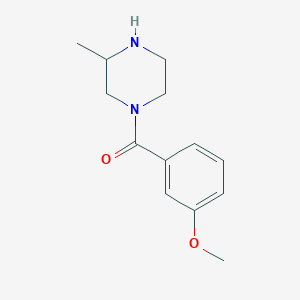
6-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Fluoro-2-methoxyphenyl)picolinic acid (also known as 6-FMP or FMPA) is an organic compound belonging to the class of picolinic acids. It is a colorless crystalline solid that is soluble in water and organic solvents. 6-FMP is used in various scientific and industrial applications such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
6-FMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds such as 5-fluoro-2-methoxybenzyl alcohol, 5-fluoro-2-methoxybenzaldehyde, and 5-fluoro-2-methoxybenzoic acid. It has also been used in the synthesis of a variety of heterocyclic compounds such as 5-fluoro-2-methoxy-3-thiophenecarboxylic acid, 5-fluoro-2-methoxy-3-pyridinecarboxylic acid, and 5-fluoro-2-methoxy-3-oxazolidin-2-one. 6-FMP has also been used in the synthesis of a variety of pharmaceutical compounds such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Mécanisme D'action
The mechanism of action of 6-FMP is not completely understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
6-FMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds. In addition, 6-FMP has been shown to have anticonvulsant, anti-inflammatory, and antineoplastic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-FMP in laboratory experiments is its versatility. It can be used in a variety of different experiments and can be used to synthesize a variety of different compounds. However, one limitation of using 6-FMP in laboratory experiments is its toxicity. 6-FMP is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 6-FMP research. One potential direction is the development of more efficient and cost-effective synthesis methods for 6-FMP. Another potential direction is the development of new pharmaceuticals and agrochemicals based on 6-FMP. Additionally, there is potential for further research into the biochemical and physiological effects of 6-FMP and its potential applications in medicine and agriculture. Finally, there is potential for further research into the mechanism of action of 6-FMP and its potential applications as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Méthodes De Synthèse
6-FMP can be synthesized in two steps. First, the compound 5-fluoro-2-methoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate compound 5-fluoro-2-methoxy-3-oxobutanoic acid. The acid is then reacted with pyridine to form 6-FMP.
Propriétés
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFJHBWJCNUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)






![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)



